Patent-Derived Scaffold Identity for ACC Inhibitor Libraries
The compound embodies the core scaffold of a series claimed as ACC inhibitors in US Patent US8962641 [1]. While no direct, compound-specific IC50 value is publicly disclosed for 2034246-60-9, its structure wholly maps onto the Markush formula. The patent exemplifies related pyrimidine-substituted pyrrolidines with human ACC2 IC50 values reaching low nanomolar potency [2]. For instance, one close analog demonstrated an IC50 of 55 nM [3]. This establishes the 4-chlorophenyl variant as a distinct, purchasable member of a pharmacologically validated series, differing from other halophenyl analogs by its precise electronic and steric profile.
| Evidence Dimension | Structural identity within a validated ACC inhibitor patent series |
|---|---|
| Target Compound Data | Feature: 4-chlorophenyl substitution on the pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone scaffold |
| Comparator Or Baseline | Feature: Other aryl/heteroaryl substitutions on the same core scaffold |
| Quantified Difference | Not quantifiable without head-to-head data, but the 4-Cl-phenyl group imparts distinct electronic (σp = 0.23) and lipophilic (π = 0.71) properties compared to, e.g., furan or isoxazole substituents. |
| Conditions | N/A (Chemical structure comparison based on Hammett and Hansch constants) |
Why This Matters
Offers procurement confidence as an entry point into a protected chemical series with validated target engagement potential, enabling unique SAR data generation.
- [1] Fleck M, et al. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent US8962641B2. 2015. View Source
- [2] Fleck M, et al. US8962641B2. Detailed description of ACC inhibitor activity for exemplified compounds. View Source
- [3] BindingDB entry BDBM47172. Data for a related pyrimidine-substituted pyrrolidine from US8962641 (IC50: 55 nM for ACC2). View Source
